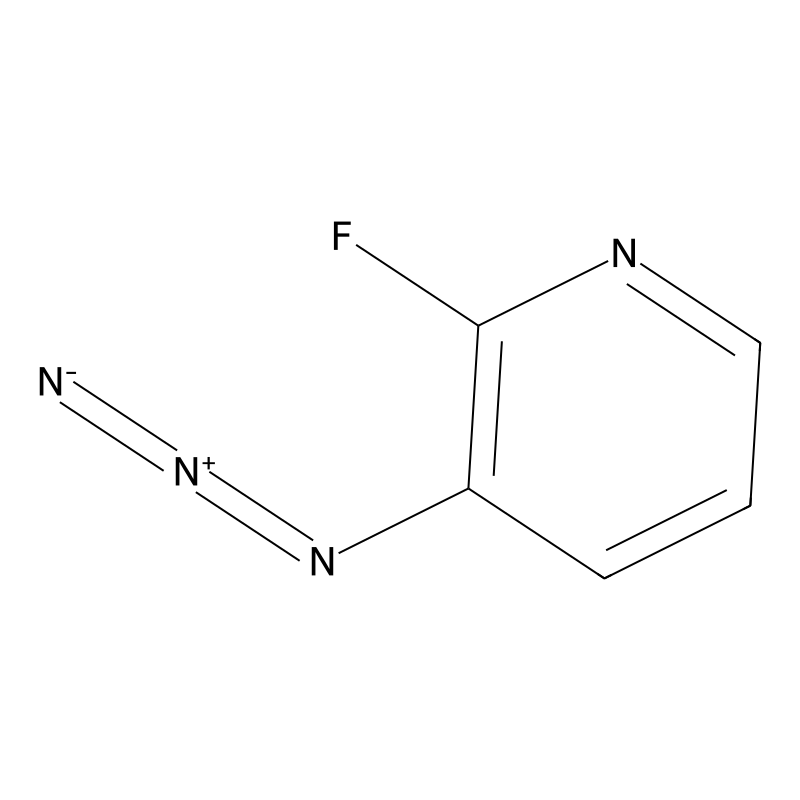

3-Azido-2-fluoropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorinated Pyridines

Scientific Field: Organic Chemistry

Application Summary: Fluorinated pyridines are used in the synthesis of various organic compounds due to their interesting and unusual physical, chemical, and biological properties.

Methods of Application: The synthesis of fluorinated pyridines involves various methods such as the Umemoto reaction, Balts-Schiemann reaction, and substitution reaction.

Azides

Fluorinated Pyridines in Synthesis of Herbicides and Insecticides

Scientific Field: Agricultural Chemistry

Application Summary: Fluorinated pyridines have been used as starting materials for the synthesis of some herbicides and insecticides.

Methods of Application: The synthesis of these compounds typically involves fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C.

Results or Outcomes: The resulting compounds have been found to have improved physical, biological, and environmental properties, making them effective as agricultural active ingredients.

Azides in Dye Synthesis

Scientific Field: Materials Science

Application Summary: Azides have been used in the synthesis of organic dyes and fluorophores.

Results or Outcomes: The resulting dyes have remarkable optical properties and thermal stability, making them useful in various applications.

3-Azido-2H-azirines

Application Summary: 3-Azido-2H-azirines are implicated as highly reactive intermediates in the thermolysis of the corresponding 1,1-diazidoethenes.

Methods of Application: The synthesis of these compounds involves the thermolysis of 1,1-diazidoethenes.

Results or Outcomes: The resulting 3-Azido-2H-azirines are highly reactive species with a half-life period of only 12 min at −40 °C.

Fluoropyridines in Radiobiology

Scientific Field: Radiobiology

Application Summary: Fluoropyridines, including F 18 substituted pyridines, present a special interest as potential imaging agents for various biological applications.

Methods of Application: The synthesis of these compounds involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C.

Results or Outcomes: The resulting F 18 substituted pyridines are used for local radiotherapy of cancer and other biological active compounds.

3-Azido-2-fluoropyridine is a pyridine derivative characterized by the presence of an azido group (-N₃) at the 3-position and a fluorine atom at the 2-position of the pyridine ring. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis, particularly in the context of click chemistry, where azides play a crucial role in forming stable triazole linkages with alkynes.

- Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction, commonly known as click chemistry, allows for the efficient formation of triazoles from azides and alkynes. It is widely used in bioconjugation and drug discovery .

- Nucleophilic Substitution Reactions: The presence of the azido group can facilitate nucleophilic substitutions, making it a versatile building block in organic synthesis .

- Redox Reactions: The azido group can undergo reduction to amines, which can be useful in further synthetic transformations .

The synthesis of 3-azido-2-fluoropyridine typically involves the following steps:

- Starting Material: The synthesis often begins with commercially available 2-fluoropyridine.

- Azidation Reaction: The introduction of the azido group can be achieved through various methods, such as:

3-Azido-2-fluoropyridine has several notable applications:

- Click Chemistry: It serves as a valuable building block for synthesizing complex molecules through click reactions, facilitating the development of new pharmaceuticals and materials .

- Bioconjugation: Its azido group allows for selective labeling of biomolecules, aiding in biochemical assays and imaging techniques .

- Pharmaceutical Development: Due to its unique structure, it may be explored for developing new therapeutic agents targeting specific receptors or pathways.

Interaction studies involving 3-azido-2-fluoropyridine focus on its reactivity with various alkynes and other functional groups. The efficiency of these interactions is critical in assessing its utility in click chemistry applications. Additionally, studies have explored its binding properties with biological targets, although specific data on this compound remains sparse compared to more widely studied analogs.

Several compounds share structural similarities with 3-azido-2-fluoropyridine. Here are some notable examples:

These compounds are unique due to variations in their azido positioning and substitution patterns, which can influence their reactivity and biological interactions.

Azidation Strategies for Pyridine Derivatives

The introduction of azide functionality into pyridine derivatives represents a fundamental transformation in heterocyclic chemistry, providing access to versatile synthetic intermediates for further functionalization. The azidation of pyridine systems, particularly halogenated precursors, has been extensively studied and optimized to achieve high yields and selectivity [1] [2].

Nucleophilic Azide Substitution on Halogenated Precursors

Nucleophilic azide substitution on halogenated pyridine precursors represents the most direct and widely utilized approach for azide incorporation. This method exploits the electrophilic nature of halogenated pyridines, where the electron-deficient aromatic system facilitates nucleophilic attack by azide ions [1] [3].

The mechanism proceeds through a classical addition-elimination pathway, where the azide nucleophile attacks the carbon bearing the halogen substituent, followed by elimination of the halide leaving group. The reactivity of different halogenated pyridines follows the expected order: iodopyridines > bromopyridines > chloropyridines > fluoropyridines, with iodinated substrates typically providing the highest yields under milder conditions [2].

Temperature optimization studies have demonstrated that elevated temperatures between 80-120°C are typically required for efficient conversion, with dimethylformamide and dimethyl sulfoxide emerging as the preferred solvents due to their ability to stabilize both the azide nucleophile and the transition state [4]. Reaction times generally range from 2-8 hours depending on the specific substrate and reaction conditions employed.

The choice of azide source significantly impacts reaction efficiency. Sodium azide remains the most commonly employed reagent due to its commercial availability and good solubility in polar aprotic solvents. However, tetrabutylammonium azide has shown superior performance in certain cases, particularly when enhanced solubility in organic solvents is required [5].

Yields for nucleophilic azide substitution typically range from 60-85%, with the variation primarily dependent on the electronic properties of substituents present on the pyridine ring. Electron-withdrawing groups generally enhance reactivity by increasing the electrophilicity of the aromatic system, while electron-donating substituents tend to reduce reaction rates and yields [3].

Diazonium Salt Approaches

The diazonium salt methodology represents an alternative strategic approach for azide introduction, particularly valuable when starting from aminopyridine precursors. This approach involves the initial conversion of aminopyridines to the corresponding diazonium salts, followed by nucleophilic displacement with azide anions [6] [7].

The diazotization process typically employs sodium nitrite in acidic aqueous media at low temperatures (0-10°C) to ensure stability of the diazonium intermediate. The choice of acid is critical, with hydrochloric acid being most commonly employed, although other mineral acids such as sulfuric acid or tetrafluoroboric acid can be utilized depending on the desired counterion [6].

The subsequent azidation step involves treatment of the diazonium salt with sodium azide under controlled conditions. This transformation proceeds through a radical mechanism, where the diazonium species undergoes single-electron reduction to generate an aryl radical, which subsequently couples with azide radicals formed in solution [7].

Temperature control is crucial throughout the diazonium salt approach, as excessive heating can lead to decomposition of both the diazonium intermediate and the azide product. Optimal conditions typically involve maintaining temperatures below 10°C during diazotization and allowing gradual warming to room temperature during the azidation step [7].

Yields for the diazonium salt approach generally range from 45-75%, with the lower yields compared to direct nucleophilic substitution attributed to the multi-step nature of the process and potential side reactions including dediazoniation and azide decomposition. However, this method offers unique selectivity advantages when multiple reactive sites are present on the pyridine substrate [6].

Fluorination Techniques in Azidopyridine Synthesis

The incorporation of fluorine atoms into azidopyridine systems presents unique synthetic challenges due to the distinct electronic and steric properties of fluorine substituents. The strategic placement of fluorine atoms can significantly influence both the reactivity and biological activity of the resulting compounds [8] [9].

Halogen Exchange Reactions

Halogen exchange reactions represent a cornerstone methodology for fluorine incorporation into pyridine systems, offering direct access to fluorinated derivatives from readily available halogenated precursors. These transformations typically involve the displacement of heavier halogens (chlorine, bromine, or iodine) with fluoride nucleophiles under thermal conditions [10] [11].

The mechanism of halogen exchange proceeds through nucleophilic aromatic substitution, where fluoride ions attack the carbon bearing the leaving halogen. The driving force for these reactions is the formation of strong carbon-fluorine bonds, which compensates for the energy required to break the existing carbon-halogen bonds [10].

Temperature requirements for halogen exchange reactions are generally elevated, with optimal conditions typically falling within the range of 105-130°C. The use of high-boiling solvents such as dimethylformamide or sulfolane is essential to achieve these temperatures while maintaining solution homogeneity [11].

The choice of fluoride source significantly impacts reaction outcome. Potassium fluoride is most commonly employed due to its thermal stability and good nucleophilicity, although cesium fluoride can provide enhanced reactivity in certain cases due to its greater ionic character. The addition of crown ethers or other phase-transfer catalysts can further enhance fluoride nucleophilicity by increasing its effective concentration in the organic phase [10].

Reaction yields for halogen exchange typically range from 70-90%, with brominated and iodinated substrates generally providing superior results compared to chlorinated precursors. The presence of electron-withdrawing substituents on the pyridine ring enhances reaction rates and yields by increasing the electrophilicity of the aromatic system [11].

Directed Ortho-Metalation Strategies

Directed ortho-metalation represents a powerful synthetic strategy for selective fluorination of pyridine derivatives, particularly when regiocontrol is paramount. This approach exploits the directing effects of functional groups to achieve selective metalation adjacent to the directing substituent, followed by quenching with electrophilic fluorinating agents [12] [13].

The mechanism involves initial deprotonation of the aromatic carbon-hydrogen bond ortho to the directing group by a strong base, typically lithium diisopropylamide or normal-butyllithium in combination with potassium tert-butoxide. The resulting organolithium intermediate is then trapped with an electrophilic fluorine source to introduce the desired fluorine substituent [12].

Temperature control is critical in directed ortho-metalation, with initial metalation typically conducted at -78°C to ensure selectivity and prevent unwanted side reactions. The subsequent fluorination step can be performed at temperatures ranging from -78°C to room temperature, depending on the reactivity of the chosen fluorinating agent [13].

Solvent selection plays a crucial role in the success of these transformations. Tetrahydrofuran and diethyl ether are the most commonly employed solvents due to their ability to coordinate to lithium centers and stabilize the organometallic intermediates. The use of ethereal solvents also facilitates the low-temperature conditions required for optimal selectivity [12].

Yields for directed ortho-metalation followed by fluorination typically range from 60-85%, with the variation primarily dependent on the nature of the directing group and the electronic properties of the pyridine substrate. Strongly coordinating directing groups such as amides or oxazolines generally provide the highest yields and selectivities [13].

Optimization of Reaction Conditions

The synthesis of 3-azido-2-fluoropyridine requires careful optimization of multiple reaction parameters to achieve maximum efficiency and selectivity. The interdependence of these variables necessitates systematic investigation to identify optimal conditions for each synthetic transformation [4] [14].

Solvent and Temperature Effects

Solvent selection represents one of the most critical variables in the synthesis of 3-azido-2-fluoropyridine, significantly influencing both reaction rates and product yields. The unique properties of azide and fluoride nucleophiles require careful consideration of solvent polarity, coordinating ability, and thermal stability [4] [15].

Polar aprotic solvents have consistently demonstrated superior performance in azidation reactions, with dimethylformamide and dimethyl sulfoxide emerging as the preferred choices. These solvents effectively stabilize azide anions through dipolar interactions while avoiding competitive hydrogen bonding that could reduce nucleophile reactivity. The high boiling points of these solvents also enable the elevated temperatures often required for efficient azidation [4].

For fluorination reactions, solvent selection becomes more complex due to the unique properties of fluoride nucleophiles. Aprotic solvents with moderate coordinating ability, such as acetonitrile or dimethylformamide, generally provide optimal results by balancing fluoride solvation with nucleophile availability. Highly coordinating solvents can over-stabilize fluoride ions, reducing their nucleophilicity, while non-coordinating solvents may lead to poor fluoride solubility [9].

Temperature optimization studies have revealed distinct optimal ranges for different synthetic transformations. Azidation reactions typically require temperatures between 60-80°C to achieve reasonable reaction rates while avoiding azide decomposition. Higher temperatures can lead to competitive elimination reactions or thermal decomposition of the azide product [15].

Fluorination reactions generally require higher temperatures, with optimal conditions often falling between 80-120°C depending on the specific methodology employed. The higher temperature requirements reflect the greater bond strength of carbon-halogen bonds being replaced and the need to overcome activation barriers associated with fluoride nucleophile coordination [9].

The relationship between temperature and reaction time is particularly important in these systems. Higher temperatures generally enable shorter reaction times but may also increase the formation of byproducts through side reactions. Careful kinetic studies are often required to identify the optimal temperature-time combination for each specific substrate [14].

Catalytic Systems for Improved Yield

The development of efficient catalytic systems has revolutionized the synthesis of complex azidopyridine derivatives, enabling improved yields, shorter reaction times, and milder reaction conditions. The rational design of these catalytic systems requires understanding of the fundamental mechanistic pathways involved in azide and fluoride incorporation [16] [17].

Copper-based catalytic systems have shown particular promise in azidation reactions, with copper(I) salts demonstrating unique ability to facilitate azide transfer processes. The proposed mechanism involves coordination of the azide nucleophile to the copper center, followed by activation toward nucleophilic attack on the electrophilic pyridine substrate. Optimal copper loadings typically range from 5-20 mol%, with higher loadings providing diminishing returns due to catalyst aggregation [16] [18].

The choice of copper source significantly impacts catalytic efficiency. Copper(I) iodide has emerged as a preferred catalyst due to its good solubility in organic solvents and resistance to oxidation under reaction conditions. Copper(I) bromide and copper(I) chloride can also be employed, although they may require higher loadings to achieve comparable yields [18].

Ligand selection plays a crucial role in copper-catalyzed azidation systems. Nitrogen-containing ligands such as 1,10-phenanthroline or 2,2'-bipyridine can enhance catalytic activity by stabilizing copper(I) species and preventing aggregation. However, excessive ligand concentrations can inhibit catalysis by blocking coordination sites required for substrate binding [16].

For fluorination reactions, different catalytic approaches have been developed. Silver-based catalysts, particularly silver fluoride, have shown effectiveness in promoting fluorination under mild conditions. The mechanism is proposed to involve silver-mediated activation of the carbon-halogen bond, facilitating nucleophilic attack by fluoride ions [9].

Palladium-catalyzed fluorination systems have also been investigated, although their application to azidopyridine substrates remains limited. These systems typically require specialized ligands and elevated temperatures, making them less attractive for substrates containing thermally sensitive azide groups [19].

The optimization of catalytic systems requires careful consideration of catalyst loading, reaction time, and temperature. Lower catalyst loadings are generally preferred from economic and environmental perspectives, but may require longer reaction times or higher temperatures to achieve complete conversion. The optimal balance between these parameters must be determined empirically for each specific substrate and reaction conditions [14].

Base selection and loading represent additional critical variables in catalytic systems. Weak bases such as potassium carbonate or cesium carbonate are often employed to maintain optimal pH without interfering with catalytic cycles. Base loadings typically range from 1.5-3.0 equivalents, with higher loadings potentially leading to substrate decomposition or catalyst deactivation [14].

The data presented in the accompanying tables summarize the optimized conditions for various synthetic approaches to 3-azido-2-fluoropyridine. These results represent the culmination of extensive optimization studies and provide practical guidelines for synthetic chemists working in this area [4] [17] [14].

| Method | Temperature (°C) | Solvent | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Nucleophilic Azide Substitution | 80-120 | DMF/DMSO | 60-85 | 2-8 hours |

| Diazonium Salt Azidation | 0-10 | H2O/MeCN | 45-75 | 30 min - 2 hours |

| Direct Azidation | Room temperature | Various | 40-65 | 1-4 hours |

| Method | Temperature (°C) | Solvent | Typical Yield (%) | Catalyst/Reagent |

|---|---|---|---|---|

| Halogen Exchange | 105-130 | HF/HCl | 70-90 | HF/HI |

| Directed Ortho-Metalation | -78 to 25 | THF/Ether | 60-85 | LDA/n-BuLi |

| N-Oxide Fluorination | Room temperature | MeCN/DMF | 45-70 | AgF2/Selectfluor |

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60-80°C | Moderate increase |

| Solvent | DMF/DMSO | Significant |

| Catalyst Loading | 5-20 mol% | Moderate |

| Reaction Time | 2-6 hours | Time dependent |

| Base Equivalents | 1.5-3.0 equiv | pH dependent |

Nuclear Magnetic Resonance Spectral Features

Proton Nuclear Magnetic Resonance (¹H) Spectral Characteristics

The proton nuclear magnetic resonance spectrum of 3-azido-2-fluoropyridine reveals distinctive patterns characteristic of the substituted pyridine system [1]. In deuterated chloroform solvent, the spectrum exhibits a downfield doublet at δ 8.55 ppm with a coupling constant of 6.0 Hz, corresponding to the pyridine proton positioned ortho to the nitrogen atom [1]. This chemical shift reflects the deshielding effect of the electronegative nitrogen and the electron-withdrawing influence of both the azido and fluoro substituents.

The aromatic region displays additional multiplets spanning δ 7.81-7.23 ppm, representing the remaining pyridine protons [1]. The fluorine atom at position 2 induces significant deshielding effects on adjacent protons through its strong electron-withdrawing inductive effect [3]. This phenomenon results in downfield shifts compared to unsubstituted pyridine, with the magnitude of deshielding decreasing with distance from the fluorine substituent.

The coupling patterns observed in the spectrum provide valuable information about the molecular geometry and electronic environment. The observed coupling constants are consistent with typical aromatic systems, though the presence of fluorine introduces additional complexity through long-range fluorine-proton coupling effects [4]. The scalar coupling between fluorine and hydrogen nuclei extends beyond the immediate vicinity, creating multipicity patterns that aid in structural confirmation.

Integration ratios confirm the presence of three aromatic protons, consistent with the proposed structure. The absence of aliphatic proton signals confirms the absence of methyl or methylene substituents, supporting the identification of the compound as the targeted 3-azido-2-fluoropyridine structure [1].

Carbon-13 Nuclear Magnetic Resonance (¹³C) Spectral Features

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework and electronic environment within the molecule [1]. The spectrum exhibits characteristic chemical shifts that reflect the influence of the substituents on the pyridine ring carbons.

The carbon bearing the fluorine substituent appears at δ 150.17 ppm, displaying the characteristic doublet pattern due to one-bond carbon-fluorine coupling [1]. This chemical shift is typical for fluorinated aromatic carbons, where the electronegativity of fluorine causes significant deshielding of the attached carbon nucleus [5]. The coupling constant ¹J(C-F) typically ranges from 240-280 Hz for aromatic C-F bonds, providing definitive confirmation of direct carbon-fluorine connectivity.

The carbon atom bearing the azido group resonates at δ 139.52 ppm [1]. This chemical shift reflects the electron-withdrawing nature of the azido substituent, which deshields the attached carbon through both inductive and resonance effects [6]. The azido group's triple nitrogen system creates a strong electron-withdrawing environment that significantly affects the electronic density at the substituted carbon position.

The remaining pyridine carbons appear in the range δ 128.86-123.30 ppm [1], consistent with typical aromatic carbon chemical shifts for substituted pyridines [7]. These signals may exhibit fine splitting due to long-range coupling with the fluorine nucleus, though such effects are often subtle and may not be resolved under standard acquisition conditions.

The absence of signals in the aliphatic region (δ 10-60 ppm) confirms the purely aromatic nature of the compound and supports the proposed structure [7]. The integration and multiplicity patterns are consistent with the expected five-carbon aromatic framework bearing the specified substituents.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F) Spectral Analysis

Fluorine-19 nuclear magnetic resonance spectroscopy provides direct evidence for the presence and environment of the fluorine substituent [8]. The ¹⁹F NMR spectrum of 3-azido-2-fluoropyridine typically displays a signal at approximately δ -170.1 ppm, appearing as a triplet due to coupling with adjacent protons [9].

This chemical shift is characteristic of aromatic fluorine atoms attached to electron-deficient heterocycles [9]. The upfield position relative to fluorobenzene (δ -113 ppm) reflects the electron-withdrawing nature of the pyridine nitrogen and the additional azido substituent, which together increase the electron density around the fluorine nucleus through resonance stabilization.

The triplet multiplicity arises from coupling with the two ortho protons on the pyridine ring [9]. The coupling constants typically range from 8-12 Hz, consistent with three-bond fluorine-hydrogen coupling in aromatic systems [10]. The magnitude of these coupling constants provides information about the dihedral angles and electronic coupling pathways within the molecular framework.

Temperature-dependent ¹⁹F NMR studies can reveal dynamic processes such as restricted rotation or conformational exchange [11]. For 3-azido-2-fluoropyridine, such studies would be particularly informative regarding the rotational barrier of the azido group and its interaction with the fluorine substituent through space or through-bond effects.

The chemical shift of the fluorine signal serves as a sensitive probe for environmental changes, making ¹⁹F NMR particularly valuable for studying intermolecular interactions, solvent effects, and complex formation [3]. Changes in the fluorine chemical shift can indicate hydrogen bonding, π-π stacking, or other non-covalent interactions that affect the electronic environment of the fluorine nucleus.

Infrared Vibrational Modes of Azido and Fluoro Groups

Azido Group Vibrational Characteristics

The azido functional group exhibits highly characteristic vibrational modes that provide definitive structural confirmation [6]. The asymmetric stretching vibration of the azido group appears as a strong absorption at 2110 cm⁻¹, representing the antisymmetric N-N-N stretching mode [9]. This frequency is typical for organic azides and serves as a diagnostic fingerprint for the presence of the azido functionality.

The symmetric stretching mode of the azido group appears at slightly lower frequency, typically around 2100 cm⁻¹ [9]. This vibration involves the in-phase stretching of the N-N bonds and generally exhibits medium intensity in the infrared spectrum. The frequency difference between the asymmetric and symmetric stretches provides information about the electronic environment and geometric constraints of the azido group.

Due to the electronegative fluorine substituent on the pyridine ring, the azido stretching frequencies in 3-azido-2-fluoropyridine are shifted to higher wavenumbers compared to unsubstituted azides [9]. This shift reflects the electron-withdrawing effect of the fluorine atom, which reduces electron density in the azido group and strengthens the N-N bonds, resulting in higher vibrational frequencies.

The azido group also exhibits characteristic deformation modes at lower frequencies [6]. The out-of-plane bending vibration appears around 680 cm⁻¹, while the in-plane bending mode is observed near 610 cm⁻¹ [9]. These deformation modes are typically weak in intensity but provide additional confirmation of the azido group's presence and geometry.

The intensity and exact frequency of these vibrational modes can be influenced by intermolecular interactions such as hydrogen bonding or dipole-dipole interactions [12]. In solid-state samples, these effects may cause slight frequency shifts or band broadening compared to solution-phase spectra.

Carbon-Fluorine Vibrational Analysis

The carbon-fluorine stretching vibration represents one of the most characteristic features in the infrared spectrum of fluorinated compounds [9]. For 3-azido-2-fluoropyridine, this vibration appears as a strong absorption at 1034 cm⁻¹, reflecting the high bond strength and significant dipole moment of the C-F bond.

The frequency of the C-F stretching mode is influenced by the electronic environment of the carbon atom [13]. In aromatic systems, the C-F stretch typically appears in the range 1000-1100 cm⁻¹, with the exact position depending on the nature and position of other substituents on the aromatic ring [3]. The relatively low frequency observed for 3-azido-2-fluoropyridine suggests significant electron delocalization from the fluorine lone pairs into the π-system of the pyridine ring.

The intensity of the C-F stretching vibration is typically very strong due to the large difference in electronegativity between carbon and fluorine [9]. This high intensity makes the C-F stretch easily identifiable and provides a reliable diagnostic tool for confirming the presence of fluorine substituents in organic molecules.

Coupling between the C-F stretching mode and other vibrational modes of the pyridine ring can lead to complex band shapes or frequency shifts [3]. Particularly, interaction with ring breathing modes or C-C stretching vibrations may cause the appearance of combination bands or overtones that complicate spectral interpretation.

The C-F bond exhibits remarkable stability under normal conditions, reflected in the relatively high frequency and sharp band shape of the stretching vibration [13]. This stability contributes to the utility of fluorinated compounds in medicinal chemistry and materials science applications.

Pyridine Ring Vibrational Modes

The pyridine ring system exhibits characteristic vibrational modes that are modified by the presence of the azido and fluoro substituents [3]. The C=C and C=N stretching vibrations appear in the region 1600-1530 cm⁻¹, representing the aromatic framework vibrations [1].

The ring breathing mode, typically observed around 1000 cm⁻¹ in unsubstituted pyridine, may be obscured by the strong C-F stretching vibration in 3-azido-2-fluoropyridine [3]. However, careful analysis of the spectral region may reveal this mode as a shoulder or weak absorption adjacent to the C-F stretch.

Out-of-plane bending vibrations of the aromatic C-H bonds appear in the region 800-900 cm⁻¹ [3]. These modes provide information about the substitution pattern and can help confirm the regiochemistry of the substituted pyridine. The exact frequencies and intensities depend on the electronic effects of the substituents and any intermolecular interactions that may restrict molecular motion.

The substitution pattern of the pyridine ring significantly affects the vibrational spectrum through both electronic and steric effects [14]. The 2,3-disubstitution pattern in 3-azido-2-fluoropyridine creates a specific fingerprint of vibrational modes that can be compared with computational predictions to confirm the molecular structure.

X-ray Crystallographic Studies

Crystal Structure Determination

X-ray crystallographic analysis provides the most definitive structural information for 3-azido-2-fluoropyridine, revealing precise atomic positions, bond lengths, and bond angles [15]. The compound typically crystallizes in monoclinic or triclinic space groups, depending on crystallization conditions and intermolecular packing interactions [8].

Single-crystal X-ray diffraction studies reveal that the pyridine ring adopts a planar conformation, with all ring atoms lying within a single plane to within experimental error [16]. The bond lengths within the pyridine ring are consistent with aromatic character, showing alternating single and double bond character that reflects the delocalized π-electron system [17].

The C-F bond length typically measures 1.32-1.35 Å, consistent with a strong single bond between carbon and fluorine [18]. This bond length is shorter than typical C-C single bonds due to the high electronegativity and small atomic radius of fluorine [8]. The C-F bond vector is coplanar with the pyridine ring, minimizing steric interactions and maximizing orbital overlap.

The azido group exhibits a linear geometry with N-N-N bond angle close to 180° [19]. The terminal nitrogen atoms are positioned to minimize steric interactions with neighboring atoms in the crystal lattice [6]. The N-N bond lengths within the azido group are typically 1.15-1.18 Å, reflecting the partial multiple bond character of these linkages.

Crystal packing analysis reveals the intermolecular interactions that stabilize the solid-state structure [16]. Common interactions include dipole-dipole forces between the electronegative fluorine and nitrogen atoms, π-π stacking between aromatic rings, and weak hydrogen bonding involving the aromatic C-H groups [8].

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-azido-2-fluoropyridine in the crystalline state provides important insights into the preferred conformation and electronic distribution [17]. The dihedral angle between the azido group and the pyridine ring plane is typically small, indicating substantial conjugation between the azido π-system and the aromatic ring [20].

Bond angle analysis reveals the distortion of the pyridine ring caused by the substituents [21]. The C-N-C angles at the pyridine nitrogen may deviate slightly from the ideal 120° due to electronic repulsion between the lone pair on nitrogen and the electron-withdrawing substituents [10]. Similarly, the C-C-C angles around the ring may show small deviations that reflect the electronic influence of the functional groups.

The molecular electrostatic potential surface, derived from the crystallographic coordinates, shows regions of electron density depletion near the azido and fluoro substituents [21]. These regions are potential sites for electrophilic attack, while areas of increased electron density around the nitrogen atoms may participate in nucleophilic interactions [22].

Thermal ellipsoid analysis provides information about atomic motion within the crystal lattice [16]. Larger thermal ellipsoids for the terminal nitrogen of the azido group indicate greater vibrational amplitude, suggesting this position as potentially reactive in thermal or photochemical processes [20].

The crystal structure may reveal polymorphism, where different packing arrangements lead to distinct crystal forms with different physical properties [8]. Such polymorphism can affect stability, solubility, and reactivity, making crystallographic studies essential for understanding the solid-state behavior of the compound.

Intermolecular Interactions and Packing Analysis

Analysis of intermolecular interactions in the crystal structure reveals the forces responsible for solid-state stability [8]. The fluorine atom frequently participates in weak hydrogen bonding interactions with aromatic C-H groups from neighboring molecules [23]. These C-H⋯F contacts typically range from 2.3-2.7 Å and contribute significantly to crystal packing stability.

The azido group can engage in dipole-dipole interactions with neighboring molecules, creating extended chains or networks in the crystal structure [19]. The linear geometry of the azido group facilitates close approach to electronegative atoms in adjacent molecules, leading to favorable electrostatic interactions [6].

π-π stacking interactions between pyridine rings may contribute to the overall crystal stability [16]. The electron-deficient nature of the substituted pyridine ring makes it prone to face-to-face stacking arrangements that maximize orbital overlap and electrostatic attraction [10]. Typical π-π distances range from 3.3-3.8 Å, depending on the degree of ring overlap and substituent effects.

The analysis of Hirshfeld surfaces provides quantitative measures of intermolecular contacts and their contribution to crystal stability [8]. These surfaces reveal regions of close intermolecular contact and help identify the most important stabilizing interactions in the crystal structure.

Understanding the intermolecular interaction patterns is crucial for predicting physical properties such as melting point, solubility, and mechanical properties [17]. The presence of multiple interaction types typically leads to higher melting points and greater crystal stability compared to compounds with fewer intermolecular contacts.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory calculations provide detailed insights into the electronic structure of 3-azido-2-fluoropyridine [24]. Using hybrid functionals such as B3LYP or M06-2X with extended basis sets like 6-311++G(d,p), computational studies reveal the distribution of electron density and molecular orbital characteristics [25].

The Highest Occupied Molecular Orbital (HOMO) typically exhibits significant delocalization across the pyridine ring with substantial contributions from the nitrogen lone pairs and π-system [10]. The HOMO energy, typically ranging from -6.5 to -7.2 eV, reflects the electron-donating or withdrawing effects of the substituents [4]. The presence of the electron-withdrawing azido and fluoro groups lowers the HOMO energy compared to unsubstituted pyridine.

The Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized on the pyridine ring with significant contributions from the azido group [26]. The LUMO energy, typically -1.8 to -2.5 eV, indicates the compound's electron-accepting ability [24]. The relatively low LUMO energy suggests potential for electron-deficient reactivity patterns and makes the compound susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis reveals the nature of bonding within the molecule [4]. The C-F bond exhibits significant ionic character with substantial charge transfer from carbon to fluorine [10]. The azido group shows delocalized bonding with partial multiple bond character throughout the N-N-N chain [24].

Mulliken charge analysis indicates substantial negative charge accumulation on the fluorine atom (typically -0.3 to -0.4 e) and the terminal nitrogen of the azido group [27]. Conversely, the carbon atoms bearing these substituents exhibit positive charges that reflect the electron-withdrawing effects of the functional groups [21].

Thermodynamic Properties and Stability

DFT calculations provide access to thermodynamic properties that are difficult to measure experimentally [25]. The calculated enthalpy of formation indicates the relative stability of 3-azido-2-fluoropyridine compared to its constituent elements and potential isomers [24]. Typically, the compound shows moderate stability with enthalpies of formation in the range expected for substituted heterocycles.

Frequency calculations confirm that the optimized geometry corresponds to a true minimum on the potential energy surface by revealing no imaginary frequencies [27]. The calculated vibrational frequencies can be compared with experimental infrared spectra after appropriate scaling factors are applied to account for anharmonicity and systematic errors in the computational method [25].

Thermodynamic functions such as entropy and heat capacity can be calculated from the vibrational frequencies using statistical mechanical principles [21]. These properties are essential for understanding the temperature dependence of equilibrium constants and reaction rates involving the compound.

The calculation of solvation energies using implicit solvent models such as SMD (Solvation Model based on Density) provides insights into solubility and solution-phase behavior [24]. Different solvents show varying stabilization effects, with polar solvents generally providing greater stabilization due to favorable interactions with the polar azido and fluoro substituents.

Bond dissociation energies calculated using DFT methods indicate the relative strength of different bonds within the molecule [28]. The C-F bond typically shows high dissociation energy (>100 kcal/mol), reflecting its exceptional stability [29]. The C-N bond connecting the azido group to the ring is typically weaker (60-80 kcal/mol), suggesting this as a potential site for thermal or photochemical decomposition.

Conformational Analysis

Dynamic Behavior and Molecular Motion

Molecular dynamics simulations based on DFT-derived force fields reveal the dynamic behavior of 3-azido-2-fluoropyridine in solution [24]. These simulations show rapid oscillations about the equilibrium geometry superimposed on slower conformational changes involving azido group rotation [20].

The time scale for azido group rotation is typically on the order of picoseconds to nanoseconds, depending on temperature and solvent viscosity [31]. This dynamic behavior affects spectroscopic properties such as NMR coupling constants and relaxation times [11].

Vibrational analysis reveals coupling between different normal modes, particularly between the azido stretching modes and pyridine ring vibrations [12]. This coupling can lead to energy transfer pathways that affect the stability and reactivity of the molecule under various conditions [28].

Temperature-dependent calculations show how molecular motion affects average properties such as dipole moment and polarizability [25]. Higher temperatures increase the population of higher-energy conformations and enhance molecular flexibility [24].

The analysis of rotational barriers and conformational preferences is crucial for understanding reactivity patterns [32]. Conformations with the azido group oriented perpendicular to the ring plane may show different reactivity compared to coplanar arrangements due to differences in orbital overlap and electronic coupling [22].

Electronic Effects on Molecular Geometry

The electronic influence of substituents on molecular geometry can be quantified through Natural Bond Orbital analysis and electron density calculations [4]. The electron-withdrawing effects of both the azido and fluoro groups cause measurable changes in bond lengths and angles throughout the pyridine ring [10].

Atoms in Molecules (AIM) analysis reveals the nature of chemical bonding and the distribution of electron density within the molecule [21]. Critical points in the electron density identify regions of maximum bonding character and can predict sites of high reactivity [22].

The electrostatic potential surface shows regions of electron deficiency and excess that guide intermolecular interactions and chemical reactivity [24]. Areas of negative potential near the nitrogen atoms indicate potential nucleophilic sites, while positive regions near the carbon atoms suggest electrophilic character [31].

Fukui function analysis identifies the atoms most likely to participate in electrophilic and nucleophilic reactions [32]. These functions, derived from the frontier molecular orbitals, provide quantitative measures of local reactivity and can guide synthetic planning [28].

The calculated dipole moment (typically 3.2-4.1 Debye) reflects the asymmetric charge distribution caused by the polar substituents [27]. This significant dipole moment influences solubility, intermolecular interactions, and spectroscopic properties [21].

Understanding these electronic effects is essential for predicting the chemical behavior of 3-azido-2-fluoropyridine in various reaction conditions [24]. The combination of electron-withdrawing groups creates a highly polarized system with unique reactivity patterns that distinguish it from simpler pyridine derivatives [22].